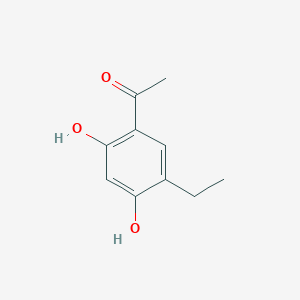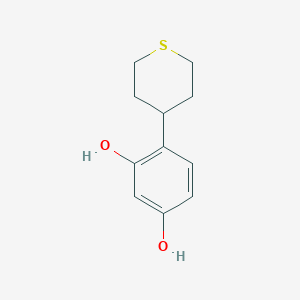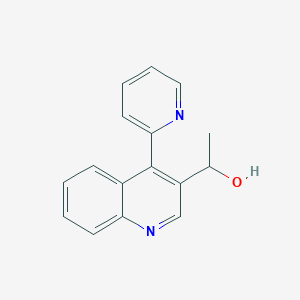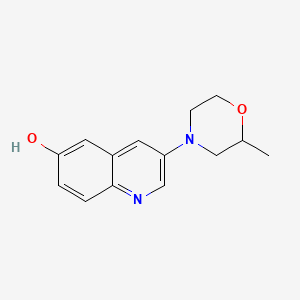
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones. One common method involves the reaction of 4-chlorophenylhydrazine with 1,4-dimethyl-3-phenyl-2-pyrazolin-5-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)-1,3,4-thiadiazole: Known for its antiviral activity.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: Exhibits various biological activities.
Uniqueness
3-(4-Chlorophenyl)-1,4-dimethyl-5-phenylpyrazole stands out due to its unique combination of structural features and biological activities
属性
分子式 |
C17H15ClN2 |
|---|---|
分子量 |
282.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1,4-dimethyl-5-phenylpyrazole |
InChI |
InChI=1S/C17H15ClN2/c1-12-16(13-8-10-15(18)11-9-13)19-20(2)17(12)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI 键 |
IVRNWBVDAPDFAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Cl)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(8-formyl-7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13882703.png)
![Tert-butyl 4-[4-(1-hydroxyethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13882709.png)

![6-Iodopyrido[2,3-b]pyrazine](/img/structure/B13882722.png)
![N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13882724.png)






![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
